molecular formula C17H16N4OS2 B13360563 {3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether

{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether

Cat. No.: B13360563
M. Wt: 356.5 g/mol
InChI Key: KJCWFVUKRVXSEF-UHFFFAOYSA-N
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Description

{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and naphthyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring on the thiadiazole scaffold. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, {3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for the development of new therapeutic agents. It exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but lacks the naphthyl ether moiety.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different ring fusion.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Similar core structure but different substitution pattern.

Uniqueness

{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether is unique due to the presence of the naphthyl ether group, which enhances its lipophilicity and potential for membrane permeability. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(naphthalen-1-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16N4OS2/c1-2-23-11-15-18-19-17-21(15)20-16(24-17)10-22-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3

InChI Key

KJCWFVUKRVXSEF-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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